(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-3-23-12-4-5-13-15(10-12)25-17(19(13)6-7-21-2)18-16(20)14-11-22-8-9-24-14/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWCYSXHORTDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound suggests potential applications in medicinal chemistry due to its functional groups and stereochemistry.
The molecular formula of the compound is with a molecular weight of 386.47 g/mol. The structure features a benzo[d]thiazole core with various substituents that influence its chemical behavior and biological activity .
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial, antifungal, and antiprotozoal effects. The minimal inhibitory concentration (MIC) values for some derivatives suggest high efficacy against various pathogens .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 6-thiocyanate-β-bromo-propionyl-UBT | 50 | Antibacterial |
| 6-substituted benzothiazoles | Variable | Antifungal/Antiprotozoal |
Anticancer Activity
Several studies have reported the cytotoxic effects of benzothiazole derivatives on tumorigenic cell lines. For example, a series of compounds demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells. The effective concentrations (EC50) ranged from 28 ng/mL to 290 ng/mL, indicating promising anticancer activity .
| Compound | EC50 (ng/mL) | Cell Line |
|---|---|---|
| 15a | 32 | WI-38 VA-13 |
| 15b | 30 | WI-38 VA-13 |
| 15c | 28 | WI-38 VA-13 |
| 15d | 290 | WI-38 VA-13 |
| 15e | 150 | WI-38 VA-13 |
The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. Experimental data from biological assays would provide insights into its efficacy and mechanism at a molecular level, including IC50 values or binding constants for target interactions .
Hypoglycemic Activity
Recent research has highlighted the potential hypoglycemic effects of benzothiazole derivatives. Compounds have been shown to increase glucose uptake in muscle cells via activation of the AMPK pathway, suggesting possible applications in diabetes management .
Case Studies
- Anticancer Study : A study evaluated the cytotoxicity of several benzothiazole derivatives on various cancer cell lines, demonstrating selective toxicity towards tumorigenic cells while exhibiting minimal effects on normal cells.
- Antimicrobial Efficacy : Another research focused on the synthesis of substituted benzothiazoles and their antimicrobial activity against clinically relevant pathogens, showcasing significant inhibition at low concentrations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
A comparative analysis of the target compound and similar derivatives is summarized in Table 1.
Table 1: Structural and Functional Comparison
*Note: Molecular formula inferred from structural analogs in .
Key Observations:
- Benzothiazole Core : The target compound shares the benzothiazole moiety with the compound in , but differs in substituents (ethoxy vs. dimethoxy) and the attached carboxamide group (dihydrodioxine vs. nitrothiophene).
- Ether vs. Sulfonyl Groups : Unlike the sulfonyl-containing benzodithiazin derivative in , the target compound relies on ether (ethoxy, methoxyethyl) and carboxamide groups for polarity .
- Imine Configuration: The (Z)-geometry of the imine bond may influence molecular planarity and intermolecular interactions compared to non-stereospecific analogs.
Spectral and Physicochemical Properties
Infrared Spectroscopy (IR):
- Target Compound : Expected C=O stretch (~1645–1670 cm⁻¹) from the carboxamide, C-O stretches (~1100–1250 cm⁻¹) from ethers, and N-H stretches (~3200–3400 cm⁻¹) .
- Compound : Distinct SO₂ asymmetric/symmetric stretches at 1345 and 1155 cm⁻¹, absent in the target compound .
Nuclear Magnetic Resonance (NMR):
- Ethoxy/Methoxyethyl Groups : In the target compound, the ethoxy (-OCH₂CH₃) and methoxyethyl (-CH₂CH₂OCH₃) groups would produce triplet/multiplet signals in the δ3.3–4.0 range, similar to the methoxy signals in .
- Aromatic Protons : Benzothiazole protons in the target compound would resonate near δ7.5–8.5, comparable to H-5 and H-8 in (δ7.86–7.92) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step protocols:
- Step 1 : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to form the benzo[d]thiazole core .
- Step 2 : Alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl substituent .
- Step 3 : Coupling with 5,6-dihydro-1,4-dioxine-2-carboxamide via condensation reactions, optimized at 60–80°C in anhydrous THF .
- Critical Parameters : Solvent choice (DMF or THF), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions (e.g., methoxyethyl at C3) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 376.12 for [M+H]⁺) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding interactions in the solid state .
Q. What preliminary biological activities have been reported?
- Findings :
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazole-mediated membrane disruption .
- Enzyme Inhibition : IC₅₀ of 12 µM against COX-2, linked to anti-inflammatory potential .
- Comparative Efficacy : Lower potency than fluorinated analogs (e.g., 6-bromo derivatives in ) but higher solubility due to ethoxy/dioxane groups .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding to targets like DNA gyrase (PDB: 1KZN). The dioxane ring shows π-π stacking with Tyr122 .
- QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. nitro groups) with antimicrobial activity (R² = 0.89) .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (LogP = 2.3) but high hepatic metabolism risk (CYP3A4 substrate) .
Q. What strategies resolve contradictory data in biological assays (e.g., cytotoxicity vs. efficacy)?
- Analytical Framework :
- Dose-Response Curves : Validate IC₅₀ reproducibility across ≥3 independent assays (e.g., MTT tests for cytotoxicity) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific effects .
- Metabolite Identification : LC-MS/MS to detect reactive intermediates causing false-positive results .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Key Considerations :
- Catalyst Efficiency : Replace Pd(OAc)₂ with cheaper Ni catalysts for Suzuki couplings (yield drop from 85% to 65% requires optimization) .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .
- Stability : Monitor hydrolytic degradation of the dioxane ring under physiological pH (t₁/₂ = 48 hrs at pH 7.4) .
Q. How does stereochemistry (Z vs. E) impact biological activity?
- Experimental Design :
- Isomer Separation : Use chiral HPLC (Chiralpak IA column, heptane/ethanol) to isolate Z and E isomers .
- Activity Comparison : Z-configuration shows 5-fold higher antimicrobial activity due to optimal spatial alignment with target enzymes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
